N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A structurally similar compound with different biological activities.
5,6,7,8-tetrahydrocarbazole: Another related compound with potential therapeutic applications.
Uniqueness
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is unique due to the presence of both the carbazole and thiophene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16N2OS/c20-17(15-9-4-10-21-15)19-14-8-3-6-12-11-5-1-2-7-13(11)18-16(12)14/h1-2,4-5,7,9-10,14,18H,3,6,8H2,(H,19,20) |
InChI Key |
UFOWZRJPANWFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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